![molecular formula C9H7N5O2S2 B14376272 N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea CAS No. 89335-10-4](/img/structure/B14376272.png)
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 1,3,4-thiadiazole ring and the nitrophenyl group in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea typically involves the reaction of 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-thiol with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or acetone, and the mixture is stirred at room temperature or under reflux conditions until the reaction is complete . The product is then isolated by filtration and purified by recrystallization.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development
Mecanismo De Acción
The biological activity of N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways by modulating the expression of specific genes and proteins . The exact mechanism of action may vary depending on the specific biological system and target.
Comparación Con Compuestos Similares
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea is unique due to the presence of both the 1,3,4-thiadiazole ring and the nitrophenyl group. Similar compounds include:
N-(4-Nitrophenyl)thiourea: Lacks the thiadiazole ring but retains the nitrophenyl group.
5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-thiol: Contains the thiadiazole ring but lacks the thiourea moiety
These similar compounds may exhibit different biological activities and chemical properties due to the variations in their structures.
Propiedades
Número CAS |
89335-10-4 |
|---|---|
Fórmula molecular |
C9H7N5O2S2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C9H7N5O2S2/c10-8(17)11-9-13-12-7(18-9)5-1-3-6(4-2-5)14(15)16/h1-4H,(H3,10,11,13,17) |
Clave InChI |
QRTPUUJWUIQWGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(S2)NC(=S)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phenylsilane](/img/structure/B14376198.png)
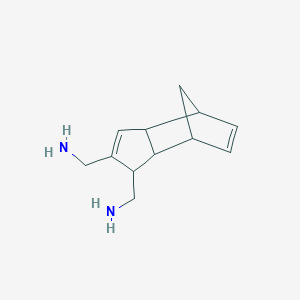
![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)
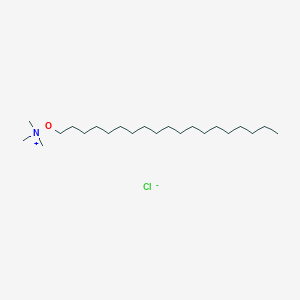
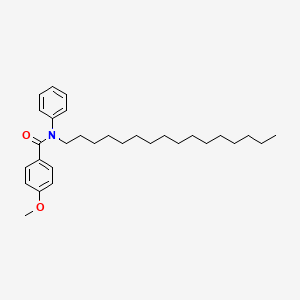
![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
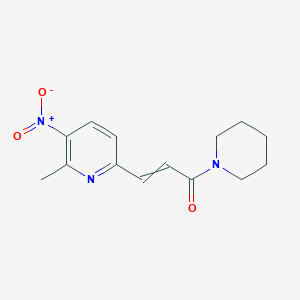
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
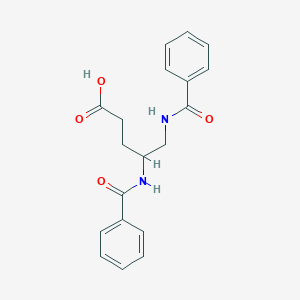
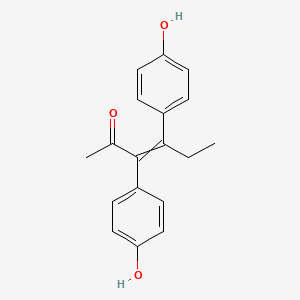
![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)
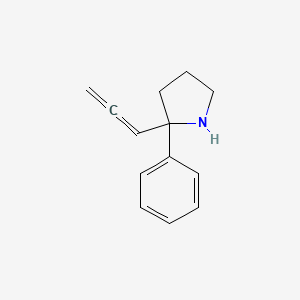
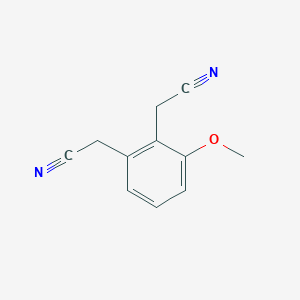
![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
